molecular formula C11H13ClFNO2 B13246358 5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 5799-98-4

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13246358
CAS No.: 5799-98-4
M. Wt: 245.68 g/mol
InChI Key: CNPGVSJTGTYIDG-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
  • 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
  • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

5799-98-4

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H

InChI Key

CNPGVSJTGTYIDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1C2=CC=C(C=C2)F)C(=O)O.Cl

Origin of Product

United States

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